![molecular formula C26H29N5 B2841225 5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896076-05-4](/img/structure/B2841225.png)
5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted with a tert-butyl group, a phenyl group, and a phenylpiperazine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is aromatic, which could contribute to the compound’s stability and reactivity . The phenylpiperazine group could potentially form intramolecular hydrogen bonds, affecting the compound’s conformation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could increase the compound’s hydrophobicity. The compound could also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on pyrazolo[1,5-a]pyrimidines, such as 5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, primarily focuses on their synthesis and characterization. These compounds are prepared through various organic reactions and characterized using techniques like NMR, IR, and X-ray diffraction. For instance, one study highlights the preparation and characterization of pyrazolo[1,5-a]pyrimidines, noting their potential as building blocks in organic synthesis due to their unique structural features (A. Maquestiau, H. Taghret, J. V. Eynde, 2010).
Antiproliferative and Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have been evaluated for their antiproliferative and antimicrobial activities. Research demonstrates that certain derivatives exhibit potent activity against cancer cell lines by interfering with phosphorylation pathways or inducing apoptosis. For example, derivatives have shown significant activity against A431 and 8701-BC cells, acting as proapoptotic agents through inhibition of c-Src phosphorylation (F. Carraro et al., 2006). Another study reports on the antimicrobial potential of novel pyrazolo[1,5-a]pyrimidines, indicating their effectiveness as RNA polymerase inhibitors, which could serve as a basis for developing new antimicrobial agents (Amira E. M. Abdallah, G. Elgemeie, 2022).
Structural Analysis and Material Science Applications
Structural analysis of pyrazolo[1,5-a]pyrimidine derivatives provides insight into their potential applications in material science. The study of hydrogen-bonded structures, for example, can inform the design of novel materials with specific properties. One investigation into the hydrogen-bonded structures of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine showcases the intricate network of interactions that could influence the material's characteristics (J. Portilla et al., 2006).
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would depend on its intended use. If it’s intended to be a drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects. If it’s intended to be used in materials science, future research could focus on understanding and optimizing its physical and chemical properties .
Propiedades
IUPAC Name |
5-tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-26(2,3)23-18-24(30-16-14-29(15-17-30)21-12-8-5-9-13-21)31-25(28-23)22(19-27-31)20-10-6-4-7-11-20/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTRCZNWSDBINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3H-imidazo[4,5-b]pyridine](/img/structure/B2841145.png)
![4-amino-5-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2841146.png)
![3-methyl-4-oxo-N-(m-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2841148.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2841149.png)
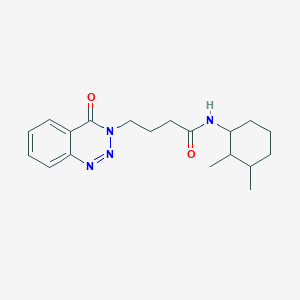


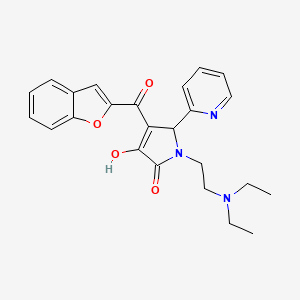

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2841158.png)
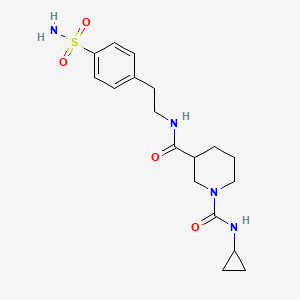
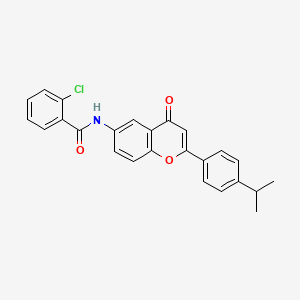
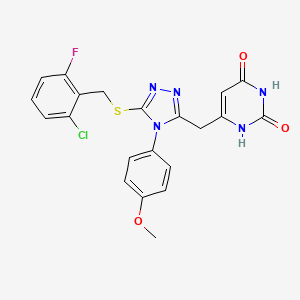
![2-chloro-5-fluoro-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2841165.png)